Potassium cyclobutyltrifluoroboranuide
Description
Potassium cyclobutyltrifluoroboranuide (CAS: 1065010-88-9) is an organoboron compound with the molecular formula C₄H₆BF₃K. It belongs to the class of potassium trifluoroborates, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with palladium catalysts . The compound features a cyclobutyl group directly bonded to a trifluoroborate anion, balanced by a potassium cation. Its high purity (97%) and commercial availability make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;cyclobutyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c6-5(7,8)4-2-1-3-4;/h4H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJPWKFEMYYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648713 | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065010-88-9 | |
| Record name | Borate(1-), cyclobutyltrifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065010-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium cyclobutyltrifluoroboranuide | |
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Preparation Methods
Hydroboration Followed by Fluorination
One common approach involves hydroboration of cyclobutyl-substituted alkenes using borane reagents to form cyclobutylboronic acids or esters, which are then converted to potassium trifluoroborates by treatment with KHF2.
- Step 1: Hydroboration of cyclobutyl alkene with borane or borane complexes to yield cyclobutylboronic acid or pinacol ester.
- Step 2: Treatment of the boronic acid or ester with aqueous potassium hydrogen fluoride (KHF2) to form potassium cyclobutyltrifluoroboranuide.
This method benefits from the availability of starting alkenes and the mild conditions of hydroboration, allowing for functional group tolerance.
Transmetalation from Organometallic Reagents
Another widely used method involves the preparation of cyclobutylmagnesium bromide (a Grignard reagent) from cyclobutyl bromide, followed by reaction with trimethyl borate and subsequent fluorination:
- Step 1: Formation of cyclobutylmagnesium bromide by reacting cyclobutyl bromide with magnesium turnings in dry tetrahydrofuran (THF) under inert atmosphere.
- Step 2: Addition of trimethyl borate (B(OMe)3) to the Grignard reagent at low temperature (-78 °C), followed by warming to room temperature to form the corresponding cyclobutylboronic acid intermediate.
- Step 3: Treatment with aqueous KHF2 to convert the boronic acid to this compound.
This method is advantageous for its straightforwardness and the ability to prepare a variety of alkyltrifluoroborates, including cyclobutyl derivatives, with good yields.
Direct Conversion from Boronic Acid Pinacol Esters
Boronic acid pinacol esters of cyclobutyl groups can be converted directly to this compound by reaction with KHF2 in a suitable solvent system (e.g., THF/water):
- Step 1: Synthesis or procurement of cyclobutylboronic acid pinacol ester.
- Step 2: Stirring the ester with aqueous KHF2 at room temperature overnight.
- Step 3: Isolation of the this compound as a stable solid.
This method is often used when boronic acid esters are more readily available or more stable than the free boronic acids.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Typical Yield Range | Notes |
|---|---|---|---|---|
| Hydroboration + KHF2 | Cyclobutyl alkene, borane, KHF2, mild conditions | Functional group tolerance, mild | Moderate to High | Requires alkene precursor |
| Grignard + B(OMe)3 + KHF2 | Cyclobutyl bromide, Mg, B(OMe)3, KHF2, THF | Straightforward, versatile | Moderate to High | Requires inert atmosphere, dry solvents |
| Boronic acid pinacol ester + KHF2 | Cyclobutylboronic acid pinacol ester, KHF2 | Direct conversion, stable intermediates | Moderate to High | Ester must be available or synthesized |
Research Findings and Notes
- This compound prepared by these methods exhibits excellent stability to air and moisture, making it suitable for long-term storage and use in Suzuki-Miyaura cross-coupling reactions without significant degradation.
- The Grignard-based method is well-documented for secondary alkyltrifluoroborates, including cyclobutyl derivatives, with optimized conditions involving low temperature addition of trimethyl borate and subsequent fluorination.
- The use of KHF2 is critical for the formation of the trifluoroborate moiety, providing a robust and reproducible conversion from boronic acids or esters to the potassium trifluoroborate salt.
- Functional group compatibility is generally high, allowing for the incorporation of cyclobutyltrifluoroborates into complex molecules for further synthetic elaboration.
- Recent studies have optimized ligand and catalyst systems for cross-coupling reactions involving this compound, highlighting the importance of the preparation method in obtaining high-purity reagents for efficient coupling.
Chemical Reactions Analysis
Types of Reactions: Potassium cyclobutyltrifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyltrifluoroborate derivatives.
Reduction: It can be reduced to yield cyclobutylborane.
Substitution: The compound reacts with halogens, such as chlorine, to form chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions often use chlorine gas or bromine in the presence of a catalyst.
Major Products:
Oxidation: Cyclobutyltrifluoroborate derivatives.
Reduction: Cyclobutylborane.
Substitution: Chlorinated cyclobutyltrifluoroboranuide.
Scientific Research Applications
Organic Synthesis
- Suzuki-Miyaura Cross-Coupling Reactions : Potassium cyclobutyltrifluoroboranuide is extensively used in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This compound allows for the coupling of aryl halides with cyclobutyl groups, facilitating the synthesis of complex organic molecules .
Pharmaceutical Development
- Synthesis of Bioactive Compounds : The compound serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce cyclobutyl groups into target molecules enhances their biological activity and specificity .
Material Science
- Advanced Materials Production : In material science, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its stable nature under oxidative conditions makes it suitable for various industrial applications .
Case Study: Cross-Coupling Efficiency
A study demonstrated the efficacy of this compound in cross-coupling reactions with aryl chlorides. The reaction conditions were optimized using palladium catalysts, resulting in high yields of the desired products. For instance, a yield of 85% was achieved when coupling with 5-chloro-2-methoxypyridine, showcasing its effectiveness in constructing complex molecular architectures .
| Reaction Conditions | Catalyst | Yield (%) |
|---|---|---|
| Pd(OAc)₂ + Cs₂CO₃ | 3% | 85 |
| Kcyclobutyltrifluoroboranuide + 4-chloroanisole | 75 |
Case Study: Stability and Reactivity
Research has shown that this compound exhibits remarkable stability compared to its boronic acid counterparts. This stability allows for prolonged storage without degradation, making it a reliable reagent for laboratory use .
Mechanism of Action
The mechanism of action of potassium cyclobutyltrifluoroboranuide involves its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound undergoes hydrolysis under basic conditions to form the reactive boronate species, which then participates in the coupling reaction. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Potassium Cyclobutylmethyltrifluoroborate
- Structure : Differs by a methyl group attached to the cyclobutyl ring (CAS: 2135480-21-4, Molecular formula: C₅H₈BF₃K ).
- Higher lipophilicity due to the methyl group may alter solubility in organic solvents. Purity: 97%, identical to the cyclobutyl variant .
Potassium (3-Oxocyclobutyl)trifluoroboranuide
- Structure : Contains a ketone group on the cyclobutyl ring (CAS: CID 165907729, Molecular formula: C₄H₅BF₃KO ).
- Altered stability: The ketone may introduce susceptibility to nucleophilic attack or degradation under acidic conditions .
Potassium (4,4-Difluorocyclohexyl)trifluoroboranuide
- Structure : Features a difluorinated cyclohexyl ring (CAS: 2095863-71-9).
- Key Differences: The cyclohexyl ring provides greater conformational flexibility compared to the strained cyclobutyl group.
Potassium Tetraphenylboranuide
- Structure : Four phenyl groups bonded to boron (CAS: 3244-41-5, Molecular formula: C₂₄H₂₀BK ).
- Key Differences :
Potassium (5-Formyl-3-methylthiophen-2-yl)trifluoroboranuide
- Structure : Aromatic thiophene ring with formyl and methyl groups (CAS: 1186025-95-5, Molecular formula: C₆H₅BF₃KOS ).
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituent | Purity | Applications |
|---|---|---|---|---|---|
| Potassium Cyclobutyltrifluoroboranuide | 1065010-88-9 | C₄H₆BF₃K | Cyclobutyl | 97% | Cross-coupling, pharmaceutical synthesis |
| Potassium Cyclobutylmethyltrifluoroborate | 2135480-21-4 | C₅H₈BF₃K | Cyclobutyl + methyl | 97% | Sterically hindered coupling reactions |
| Potassium (3-Oxocyclobutyl)trifluoroboranuide | CID 165907729 | C₄H₅BF₃KO | Cyclobutyl + ketone | N/A | Reactive intermediates |
| Potassium (4,4-Difluorocyclohexyl)trifluoroboranuide | 2095863-71-9 | C₆H₈BF₅K | Difluorocyclohexyl | N/A | Fluorinated material synthesis |
| Potassium Tetraphenylboranuide | 3244-41-5 | C₂₄H₂₀BK | Tetraphenyl | 100% | Cation precipitation, analytical chemistry |
| Potassium (Thiophene-derivative)trifluoroboranuide | 1186025-95-5 | C₆H₅BF₃KOS | Thiophene + formyl | N/A | Conductive polymers, electronics |
Research Findings and Trends
- Reactivity : Cyclobutyltrifluoroboranuide’s small ring size balances strain and stability, making it reactive yet manageable in catalysis. In contrast, tetraphenylboranuide’s steric bulk renders it inert in most coupling reactions .
- Solubility : Cyclobutyl derivatives generally exhibit better solubility in tetrahydrofuran (THF) and water than aromatic analogs like thiophene-based compounds .
- Safety : While specific toxicity data for cyclobutyltrifluoroboranuide are lacking, related trifluoroborates (e.g., dichlorophenyl variants) require precautions against inhalation and skin contact, suggesting similar handling protocols .
Biological Activity
Potassium cyclobutyltrifluoroboranuide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula characterized by the cyclobutyl group and a trifluoroborane moiety. The presence of fluorine atoms enhances its reactivity, making it suitable for various chemical reactions, particularly in organic synthesis. Its molecular weight is approximately 234.07 g/mol, which contributes to its solubility and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Interactions : The compound has shown the ability to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
- Cellular Effects : Preliminary studies suggest that it may influence cellular processes such as apoptosis and proliferation, although detailed mechanisms remain to be elucidated.
- Nucleophilic Reactions : As a nucleophilic boron reagent, it participates in cross-coupling reactions, which are essential in synthesizing biologically active compounds.
1. Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzyme activities. For example, studies have demonstrated its effect on cyclin-dependent kinase (CDK) pathways, which are crucial for cell cycle regulation. Inhibition of CDK7 has been linked to anti-proliferative effects in cancer cells, suggesting potential therapeutic applications in oncology .
2. Interaction with Potassium Channels
Given the importance of potassium channels in cellular excitability and signaling, this compound's interaction with these channels has been explored. Virtual screening approaches have identified it as a candidate for blocking potassium channels, which could lead to novel treatments for conditions like epilepsy or cardiac arrhythmias .
3. Cross-Coupling Applications
The compound's role as a boron reagent in Suzuki-Miyaura cross-coupling reactions has been highlighted in various studies. These reactions are pivotal in constructing complex organic molecules that exhibit biological activity. For example, this compound has been successfully employed in synthesizing substituted purines, which are known for their biological significance .
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of organoboron compounds, this compound was tested for its ability to inhibit tumor growth in vitro. The results indicated a dose-dependent reduction in cell viability among various cancer cell lines, suggesting that the compound may induce apoptosis through modulation of CDK activity .
Case Study 2: Potassium Channel Blockers
Another investigation utilized molecular docking techniques to predict the binding affinity of this compound to voltage-gated potassium channels. The findings revealed that the compound could effectively block these channels at micromolar concentrations, providing a basis for further development as a therapeutic agent targeting cardiac and neurological disorders .
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Inhibits CDK7 activity | Induces apoptosis in cancer cells |
| Potassium methyltrifluoroborate | Cross-coupling reagent | Forms C-C bonds in organic synthesis |
| Sodium tetrakis(pentafluorophenyl)borate | Stabilizes organometallic complexes | Facilitates reactions in organometallic chemistry |
Q & A
Q. What are the standard synthetic routes for potassium cyclobutyltrifluoroboranuide, and how can purity be assessed?
- Methodological Answer : this compound is typically synthesized via transmetallation or direct boronylation of cyclobutyl precursors. For example, analogous trifluoroborates (e.g., potassium alkenyltrifluoroborates) are prepared by reacting Grignard reagents with boron trifluoride etherate, followed by potassium hydroxide precipitation . Purification involves recrystallization from ethanol/water mixtures, and purity is assessed via NMR (expecting a quartet at ~-135 ppm for BFK) and elemental analysis (targeting <1% residual solvents). Moisture-sensitive handling under inert atmosphere is critical to avoid hydrolysis .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under GHS as causing severe skin burns, eye damage, and acute toxicity (Category 4). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Conducting reactions in fume hoods to avoid inhalation of fine particulates.
- Storage in airtight containers under nitrogen, away from moisture and oxidizing agents.
Emergency protocols require immediate rinsing of affected skin/eyes with water for 15 minutes and medical consultation .
Q. How is this compound typically characterized using spectroscopic methods?
- Methodological Answer : Key characterization tools include:
- NMR : Cyclobutyl protons appear as complex splitting patterns (δ 1.5–3.0 ppm).
- NMR : A peak near 3–5 ppm confirms trifluoroborate structure.
- NMR : A quartet (J ≈ 30 Hz) at ~-135 ppm indicates BFK groups.
- IR Spectroscopy : B-F stretching vibrations at 1100–1200 cm.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Pd(PPh) or SPhos-Pd-G3 for sterically hindered substrates.
- Solvent Systems : Dioxane/water (4:1) at 80–100°C improves solubility and reaction rates.
- Microwave Assistance : Shortening reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining yields >80% .
- Additives : KCO or CsCO as bases; phase-transfer catalysts (e.g., TBAB) for biphasic systems.
Q. What strategies resolve contradictions in catalytic efficiency data across different studies involving this compound?
- Methodological Answer : Contradictions often arise from:
- Catalyst Loading : Lower Pd (0.5–1 mol%) may reduce side reactions but prolong reaction times.
- Substrate Purity : Residual moisture or solvents (e.g., THF) can deactivate catalysts.
- Analytical Variability : Ensure consistent NMR integration or HPLC calibration.
Mitigation involves: - Replicating studies under strictly anhydrous conditions.
- Reporting detailed reaction parameters (e.g., degassing methods, exact stoichiometry) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stability?
- Methodological Answer : Key challenges include:
- Moisture Sensitivity : Large-scale reactions require Schlenk lines or gloveboxes to prevent hydrolysis.
- Exothermic Reactions : Controlled addition of BF·OEt to avoid thermal runaway.
- Crystallization Efficiency : Gradient cooling (0°C to -20°C) improves crystal size and purity.
Stability is enhanced by storing under argon with molecular sieves, monitored by periodic NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
